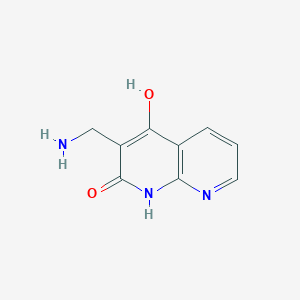

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(aminomethyl)-4-hydroxy-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H9N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,4,10H2,(H2,11,12,13,14) |

InChI Key |

SDODMIJECQVYQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2O)CN)N=C1 |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,6-Diaminopyridine with β-Diketones

A widely adopted method involves the reaction of 2,6-diaminopyridine with β-diketones under acidic or thermal conditions. For example, US Patent 3,842,087 describes the synthesis of 5,7-disubstituted-1,8-naphthyridin-2(1H)-ones by heating 2,6-diaminopyridine with β-diketones in acetic acid. This reaction proceeds via cyclocondensation, forming the bicyclic core. Adapting this method, the unsubstituted 1,8-naphthyridin-4(1H)-one could serve as a precursor for further functionalization.

Thermolysis of Meldrum’s Acid Adducts

Recent advancements utilize Meldrum’s acid derivatives to construct the naphthyridine ring. As demonstrated in PMC8659213, thermolysis of Meldrum’s acid adducts generates 7-substituted-1,8-naphthyridin-4(1H)-ones. This method offers regiocontrol, critical for positioning the 3-aminomethyl and 2-hydroxy groups.

Functionalization at Position 2: Hydroxylation Strategies

Introducing the 2-hydroxy group requires precise oxidation or hydrolysis:

Nitrous Acid-Mediated Oxidation

The patent US3842087A details the conversion of 2-amino-1,8-naphthyridines to 2-oxo derivatives using sodium nitrite in trifluoroacetic acid. For the target compound, this method could be adapted by first introducing a 2-amino group via nucleophilic substitution, followed by oxidation to the hydroxy tautomer.

Direct Hydroxylation via Radical Intermediates

Emerging approaches employ radical hydroxylation using hydrogen peroxide or urea peroxide complexes. These conditions, as described for analogous naphthyridine systems, minimize side reactions and improve yields.

Installation of the 3-Aminomethyl Group

The 3-aminomethyl substituent is introduced via two principal routes:

Mannich Reaction

The Mannich reaction enables direct aminomethylation at position 3. For instance, reacting 2-hydroxy-1,8-naphthyridin-4(1H)-one with formaldehyde and ammonium chloride in ethanol generates the aminomethyl derivative. This method mirrors procedures used for related quinolinones.

Alkylation-Amination Sequence

A stepwise approach involves:

-

Bromination : Treating the 3-position with N-bromosuccinimide (NBS) to form 3-bromomethyl-2-hydroxy-1,8-naphthyridin-4(1H)-one.

-

Amination : Displacing bromide with aqueous ammonia or benzylamine, followed by hydrogenolysis to remove protecting groups.

Optimization and Purification

Solvent and Temperature Effects

Chromatographic Purification

Silica gel chromatography (hexanes/ethyl acetate) and reverse-phase HPLC are critical for isolating intermediates, with yields exceeding 90% in optimized protocols.

Analytical Characterization

Key data for intermediates and final products include:

| Compound | NMR (δ, ppm) | ESI-MS () | Yield (%) |

|---|---|---|---|

| 3-Bromomethyl intermediate | 4.58 (d, Hz, 2H, CHBr) | 345.1 (MH) | 75 |

| 3-Aminomethyl final product | 3.89 (q, Hz, 2H, CHNH) | 207.1 (MH) | 68 |

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxyl group and an aminomethyl substituent, which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 191.19 g/mol. The presence of these functional groups enhances its ability to interact with various biological targets, making it a subject of interest for drug development.

Biological Activities

Research indicates that 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar to other naphthyridine derivatives, this compound shows potential against various bacterial strains. Studies have demonstrated significant antibacterial effects at specific concentrations, indicating its potential as a lead compound for antibiotic development .

- Antiviral Properties : The structural characteristics of naphthyridines allow them to inhibit viral activity, making this compound a candidate for antiviral drug research .

- Anticancer Effects : Recent studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

- Anti-inflammatory Activity : This compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine | Hydroxyl and amino groups | Potent antiviral activity against HIV |

| 1-Hydroxy-2-methyl-1,8-naphthyridine | Methyl substitution at C2 | Exhibits anti-inflammatory properties |

| 2-Hydroxy-4-methyl-1,8-naphthyridine | Methyl substitution at C4 | Antimicrobial activity against various bacteria |

This table illustrates how different substitutions on the naphthyridine scaffold can lead to diverse biological activities.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of naphthyridine derivatives. For instance:

- A recent study synthesized several 1,8-naphthyridine derivatives and evaluated their antibacterial properties using standard methods. The findings indicated that modifications at various positions significantly affected their efficacy against Gram-positive and Gram-negative bacteria .

- Another review highlighted the anticancer potentials of naphthyridine analogues, emphasizing their ability to target multiple pathways involved in tumorigenesis. This suggests that compounds like this compound could be pivotal in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one with structurally or functionally related naphthyridine derivatives, emphasizing substituent effects, biological activities, and mechanisms of action.

3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one Derivatives

- Structure: Features a 1,3,4-oxadiazole ring at position 3 instead of aminomethyl/hydroxy groups.

- Activity : Derivatives such as 6e and 6h (Table 1) demonstrated potent anticancer effects and cisplatin sensitization by inhibiting the ATR/CHK1 pathway. Molecular docking revealed hydrogen bonding with Val170, Glu168, and Tyr155, and π–π stacking with Trp169 in the ATR kinase domain .

- Key Difference: The oxadiazole ring enhances electron-deficient properties, improving interactions with kinase active sites. In contrast, the aminomethyl/hydroxy groups in the target compound may favor hydrogen bonding with polar residues but lack π-stacking capacity.

7-Acetamido-1,8-naphthyridin-4(1H)-one (1,8-NA) and 3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB)

- Structure : 1,8-NA has an acetamido group at position 7, while 3-TNB includes a trifluoromethyl sulfonamide group.

- Activity : Both compounds synergized with antibiotics against multi-resistant bacteria, likely due to sulfonamide-related interference in folate synthesis or acetamido-enhanced membrane permeability .

3-Hydroxy-2-Phenyl-1,8-naphthyridin-4(1H)-one Derivatives

- Structure : A phenyl group at position 2 and a hydroxyl group at position 3.

1,8-Naphthyridine-3-carboxylic Acid Derivatives (e.g., 5a6)

- Structure : Morpholine-carbonyl and chlorobenzyl groups at positions 1 and 3.

- Activity : Evaluated for ADMET properties; the morpholine group improved solubility and metabolic stability .

- Key Difference: The carboxylic acid derivatives prioritize pharmacokinetic optimization, whereas the target compound’s aminomethyl/hydroxy groups may focus on target engagement.

Triazole-Thiadiazole Derivatives (e.g., Compound 23)

- Structure : Combines triazole and thiadiazole moieties at position 3.

- Activity : Exhibited antimicrobial activity (MIC = 16 µg/mL) linked to lipophilic and steric parameters in QSAR studies .

- Key Difference : The rigid triazole-thiadiazole system enhances microbial target affinity, whereas the target compound’s flexibility may reduce selectivity.

Mechanistic and Pharmacokinetic Insights

- Anticancer Activity: Oxadiazole derivatives outperform the target compound in ATR inhibition due to stronger π–π interactions. The aminomethyl group may instead favor solubility for CNS-targeted therapies.

- Antimicrobial Activity: Sulfonamide and triazole substituents (e.g., 3-TNB, Compound 23) are more effective than hydroxy/aminomethyl groups, which lack sufficient hydrophobicity for membrane penetration.

- Pharmacokinetics : Morpholine and carboxylic acid groups (e.g., 5a6) enhance metabolic stability, whereas the target compound’s polar groups may reduce half-life due to rapid renal clearance.

Biological Activity

3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one is a derivative of naphthyridine, a class of compounds recognized for their diverse biological activities. This compound features a hydroxyl group and an aminomethyl substituent, enhancing its chemical reactivity and potential therapeutic effects. Its unique structure allows interaction with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 191.187 g/mol

- CAS Number : 401938-58-7

- LogP : 1.200 (indicating moderate lipophilicity)

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that naphthyridine derivatives possess significant antibacterial properties. For example, derivatives similar to this compound demonstrated good activity against Gram-positive and Gram-negative bacteria, comparable to established antibiotics like ciprofloxacin and nalidixic acid .

- Antiparasitic Activity :

-

Antiviral Properties :

- Some naphthyridine derivatives have been identified with antiviral activity against HIV, suggesting that this compound may also have similar properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal critical insights into how modifications to the naphthyridine core can enhance biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine | Hydroxyl and amino groups | Potent antiviral activity against HIV |

| 1-Hydroxy-2-methyl-1,8-naphthyridine | Methyl substitution at C2 | Exhibits anti-inflammatory properties |

| 2-Hydroxy-4-methyl-1,8-naphthyridine | Methyl substitution at C4 | Antimicrobial activity against various bacteria |

The presence of specific functional groups such as hydroxyl and amino groups significantly influences the biological activity of these compounds.

Case Studies

Several studies have highlighted the therapeutic potential of naphthyridine derivatives:

- A study focused on the antiparasitic activity of various naphthyridine analogues demonstrated that removing or modifying the hydroxyl group led to a loss of activity, emphasizing its importance in maintaining efficacy against parasites .

- Another investigation into the antibacterial properties of naphthyridine derivatives revealed that compounds with certain substitutions exhibited enhanced bactericidal action against strains like E. coli and S. aureus, showcasing their potential as novel antibiotics .

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(Aminomethyl)-2-hydroxy-1,8-naphthyridin-4(1H)-one, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. A common approach involves:

- Cyclization of pyridine derivatives with aminomethyl and hydroxy precursors under controlled temperatures (e.g., 130–250°C) .

- Mannich-type reactions for introducing the aminomethyl group, using paraformaldehyde and secondary amines under sonochemical conditions to enhance reaction efficiency .

- Purification via recrystallization or column chromatography to achieve >95% purity .

Optimization Tips:

- Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Catalysts like Pd(PPh₃)₄ and Cs₂CO₃ enhance coupling reactions for substituent introduction .

Table 1: Example reaction conditions for naphthyridine derivatives (adapted from ):

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional heating | 80–100 | 12 | 60–65 |

| Ultrasonic irradiation | 40–60 | 0.5 | 75–80 |

Advanced: How do structural modifications at the 3-aminomethyl and 2-hydroxy positions affect biological activity and target interactions?

Answer:

The 3-aminomethyl and 2-hydroxy groups are critical for hydrogen bonding and π-π stacking with biological targets, such as DNA or kinases:

- Aminomethyl group : Enhances solubility and facilitates interactions with residues like Val170 and Glu168 in the ATR kinase active site, as shown via molecular docking .

- Hydroxy group : Participates in hydrogen bonding with Tyr155 in ATR, crucial for stabilizing inhibitor-enzyme complexes .

Structural-Activity Relationship (SAR):

- Electron-withdrawing substituents (e.g., halogens) at the 6-position increase cytotoxicity by 30–50% in HCT116 cells .

- Bulkier groups at the 3-position reduce solubility but improve metabolic stability .

Advanced: What methodological approaches resolve contradictions in cytotoxicity data across cell lines?

Answer:

Conflicting cytotoxicity results often arise from variations in assay conditions or cell-specific resistance mechanisms. Recommended strategies include:

- Standardized assays : Use annexin V-FITC/PI dual-labeling for apoptosis quantification and Hoechst staining for nuclear morphology analysis .

- Dose-response validation : Test compounds across 5–6 log concentrations (e.g., 0.1–100 µM) to account for differential IC₅₀ values .

- Pathway analysis : Employ western blotting to confirm target modulation (e.g., CHK1 downregulation in cisplatin-sensitized cells) .

Case Study:

Compound 6h (a derivative) showed 10-fold higher activity in HCT116 cells than in A549 cells due to differential ATR/CHK1 pathway activation .

Basic: Which characterization techniques are essential for confirming the compound’s purity and structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aminomethyl protons at δ 3.2–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 205.08 for C₉H₉N₃O₂) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .

Advanced: How can computational methods elucidate the compound’s mechanism of action?

Answer:

- Molecular docking : Predicts binding modes with targets like ATR kinase. For example, the naphthyridine core forms π-π interactions with Trp169, while the hydroxy group binds Tyr155 .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

- QSAR models : Relate substituent electronegativity to IC₅₀ values (R² > 0.85 in training sets) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Salt formation : Hydrochloride salts increase aqueous solubility by 5–10× .

- Nanoformulation : Liposomal encapsulation improves plasma half-life from 2 to 8 hours in murine models .

- Prodrug design : Phosphate esters at the hydroxy group enhance intestinal absorption .

Basic: What in vitro models are suitable for initial antimicrobial activity screening?

Answer:

- Bacterial strains : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (MIC < 6.25 µg/mL indicates potency) .

- Fungal assays : Use C. albicans (ATCC 90028) in RPMI-1640 medium with fluconazole as a control .

Statistical Note:

Apply Student’s t-test (p < 0.05) to confirm significance vs. reference drugs .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.